molecular formula C17H15N5OS B2962653 N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1448135-22-5

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2962653
CAS No.: 1448135-22-5
M. Wt: 337.4
InChI Key: YAFAUFLFJIVBCB-UHFFFAOYSA-N
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Description

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step reactions. One common approach is the condensation of imidazo[1,2-a]pyridine derivatives with benzothiadiazole carboxylic acid derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. This includes the use of automated reactors and continuous flow systems to manage the complex reaction steps efficiently .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Properties

IUPAC Name

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c1-2-21(11-13-10-18-16-5-3-4-8-22(13)16)17(23)12-6-7-14-15(9-12)20-24-19-14/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFAUFLFJIVBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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